molecular formula C9H15N B6273451 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane CAS No. 2703772-12-5

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane

Cat. No.: B6273451
CAS No.: 2703772-12-5
M. Wt: 137.22 g/mol
InChI Key: ZDEGLSRQMXHXCF-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-yl)-1-azaspiro[33]heptane is a spirocyclic compound featuring a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of an allyl amine with a suitable ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and in-line purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(prop-2-en-1-yl)-1-azaspiro[33]heptane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts distinct chemical and biological properties

Properties

CAS No.

2703772-12-5

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-prop-2-enyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C9H15N/c1-2-4-8-7-10-9(8)5-3-6-9/h2,8,10H,1,3-7H2

InChI Key

ZDEGLSRQMXHXCF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CNC12CCC2

Purity

95

Origin of Product

United States

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